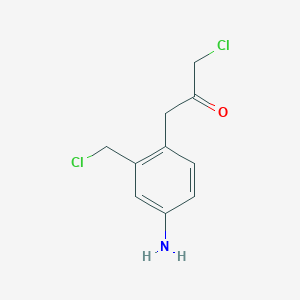
2-(4-(4-Amino-2,3-difluorophenyl)piperazin-1-yl)ethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-(4-Amino-2,3-difluorophenyl)piperazin-1-yl)ethanol is a chemical compound with the molecular formula C12H17F2N3O and a molecular weight of 257.28 g/mol This compound features a piperazine ring substituted with a 4-amino-2,3-difluorophenyl group and an ethanol moiety
Méthodes De Préparation
The synthesis of 2-(4-(4-Amino-2,3-difluorophenyl)piperazin-1-yl)ethanol typically involves the reaction of 4-amino-2,3-difluoroaniline with piperazine in the presence of ethanol. The reaction conditions often include heating and the use of a catalyst to facilitate the formation of the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
2-(4-(4-Amino-2,3-difluorophenyl)piperazin-1-yl)ethanol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms, potentially altering its biological activity.
Substitution: The amino and fluoro groups on the phenyl ring can participate in substitution reactions, leading to the formation of various derivatives. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
2-(4-(4-Amino-2,3-difluorophenyl)piperazin-1-yl)ethanol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Mécanisme D'action
The mechanism of action of 2-(4-(4-Amino-2,3-difluorophenyl)piperazin-1-yl)ethanol involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
2-(4-(4-Amino-2,3-difluorophenyl)piperazin-1-yl)ethanol can be compared with other similar compounds, such as:
1-Piperazineethanol, 4-(4-amino-2,3-difluorophenyl)-: This compound shares a similar structure but may have different biological activities and applications.
2-Methyl-3-(2-piperazin-1-yl-ethyl)-pyrido[1,2-a]pyrimidin-4-one: . The uniqueness of this compound lies in its specific substitution pattern and the presence of both amino and fluoro groups, which confer unique reactivity and potential biological activities.
Propriétés
Formule moléculaire |
C12H17F2N3O |
|---|---|
Poids moléculaire |
257.28 g/mol |
Nom IUPAC |
2-[4-(4-amino-2,3-difluorophenyl)piperazin-1-yl]ethanol |
InChI |
InChI=1S/C12H17F2N3O/c13-11-9(15)1-2-10(12(11)14)17-5-3-16(4-6-17)7-8-18/h1-2,18H,3-8,15H2 |
Clé InChI |
MWGOKPXAFCTCAS-UHFFFAOYSA-N |
SMILES canonique |
C1CN(CCN1CCO)C2=C(C(=C(C=C2)N)F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![4-[4-(Chloromethyl)-2-methyl-1,3-dioxolan-2-yl]butan-2-one](/img/structure/B14066322.png)


![Ethyl 2-[(4-formylphenyl)sulfanyl]-2-methylpropanoate](/img/structure/B14066353.png)
![N-Methyl-4-[(4-nitrophenyl)ethynyl]aniline](/img/structure/B14066355.png)

